6-Bromo-1-benzothiophene-2-carboxamide

Thermal stability Crystallinity Storage and handling

6-Bromo-1-benzothiophene-2-carboxamide (also designated 6-bromobenzo[b]thiophene-2-carboxamide) is a heterocyclic aromatic compound belonging to the benzothiophene-2-carboxamide class, bearing a bromine substituent at the 6-position of the benzothiophene scaffold. With molecular formula C9H6BrNOS and molecular weight 256.12 g·mol⁻¹, it is supplied as a crystalline solid with a melting point of 218–220 °C.

Molecular Formula C9H6BrNOS
Molecular Weight 256.12 g/mol
CAS No. 1190198-27-6
Cat. No. B1440187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-benzothiophene-2-carboxamide
CAS1190198-27-6
Molecular FormulaC9H6BrNOS
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)SC(=C2)C(=O)N
InChIInChI=1S/C9H6BrNOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H2,11,12)
InChIKeyGZBHJNHSMWCHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-benzothiophene-2-carboxamide (CAS 1190198-27-6) – Core Chemical Identity and Procurement Baseline


6-Bromo-1-benzothiophene-2-carboxamide (also designated 6-bromobenzo[b]thiophene-2-carboxamide) is a heterocyclic aromatic compound belonging to the benzothiophene-2-carboxamide class, bearing a bromine substituent at the 6-position of the benzothiophene scaffold [1]. With molecular formula C9H6BrNOS and molecular weight 256.12 g·mol⁻¹, it is supplied as a crystalline solid with a melting point of 218–220 °C . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry programs targeting oncology, inflammatory disease, and neglected tropical diseases, where the aryl bromide enables downstream functionalization via transition-metal-catalyzed cross-coupling [2][3].

6-Bromo-1-benzothiophene-2-carboxamide: Why In-Class Substitution Without Quantitative Verification Creates Procurement Risk


Benzothiophene-2-carboxamide derivatives are not functionally interchangeable. The position and identity of the halogen substituent—whether 5-bromo, 6-bromo, 7-bromo, or 6-chloro—governs both synthetic reactivity and biological recognition in downstream applications [1]. The 6-bromo isomer is uniquely required for allosteric binding to deoxyhypusine synthase (DHPS); the unsubstituted scaffold and regioisomeric bromo variants fail to engage this target [2]. In cross-coupling chemistry, the 6-bromo substituent provides a regiochemically distinct oxidative-addition site that cannot be replicated by chloro or fluoro analogs, directly affecting reaction yields and product fidelity [3]. Substituting with an uncharacterized benzothiophene-2-carboxamide analog—even one differing only in halogen position—therefore risks failure of key synthetic steps or loss of biological activity in validated assay cascades.

6-Bromo-1-benzothiophene-2-carboxamide: Quantitative Differentiation Evidence for Scientific Procurement


Thermal Stability Advantage: 42 °C Higher Melting Point Versus Unsubstituted Benzothiophene-2-carboxamide

The 6-bromo substitution confers a substantial increase in melting point compared to the unsubstituted benzothiophene-2-carboxamide scaffold. The target compound exhibits a melting point of 218–220 °C , whereas the parent benzothiophene-2-carboxamide (CAS 6314-42-7) melts at 176–178 °C . This 42 °C elevation is consistent with enhanced intermolecular interactions (dipolar and halogen-bonding contributions) introduced by the bromine atom, translating into improved solid-state stability under ambient storage and elevated-temperature reaction conditions.

Thermal stability Crystallinity Storage and handling

Synthetic Versatility: Aryl Bromide at 6-Position as a Regiospecific Cross-Coupling Handle Unavailable in Chloro or Unsubstituted Analogs

The bromine atom at the 6-position provides a kinetically competent oxidative-addition site for Pd(0)-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira). Aryl bromides exhibit approximately 50- to 100-fold higher reactivity in oxidative addition compared to the corresponding aryl chlorides under standard Pd-catalytic conditions [1]. The 6-chloro-1-benzothiophene-2-carboxamide analog (where available) would require significantly harsher conditions (elevated temperature, specialized ligands) to achieve comparable coupling yields. The unsubstituted benzothiophene-2-carboxamide lacks this synthetic handle entirely, precluding regioselective C–C or C–N bond formation at the 6-position without prior C–H activation .

Cross-coupling chemistry Medicinal chemistry building block Late-stage functionalization

Position-Specific Requirement for DHPS Allosteric Inhibition: 6-Bromo Substituent Mandatory for Target Engagement

In the development of allosteric DHPS inhibitors, the 6-bromo substituent on the benzothiophene-2-carboxamide scaffold was identified as essential for binding. The BRENDA enzyme database explicitly annotates that 'the 6'-bromo substituent is necessary for binding to DHPS' [1]. The lead compound 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide (compound 11g) achieved an IC50 of 0.062 µM against human DHPS [2]. In the P. falciparum DHPS ortholog, however, only 45% inhibition was observed at an inhibitor dose of 0.4 µM, with in vitro parasite growth IC50 values of 46.1 µM (Dd2 strain) and 51.5 µM (3D7 strain) [2]. This species selectivity confirms that the 6-bromobenzothiophene-2-carboxamide core provides a defined pharmacophoric element whose contribution cannot be replicated by unsubstituted, 5-bromo, or 7-bromo isomers.

Deoxyhypusine synthase (DHPS) Allosteric inhibitor Oncology target

Regiochemical Differentiation: 6-Bromo Isomer Enables Distinct COX-2 Inhibitory Pharmacophore Compared with 5-Bromo and 7-Bromo Analogs

Structure-activity relationship studies on bromo-benzothiophene carboxamide derivatives demonstrate that the position of bromine substitution on the benzothiophene ring directly modulates COX-2 inhibitory potency and selectivity. In the Pathak et al. (2014) series, substituted bromo-benzothiophene carboxamides 4, 6, and 8 attenuated nociception and inflammation at concentrations lower than the classical NSAID ibuprofen, acting through selective COX-2 inhibition and disruption of the prostaglandin-E2-dependent positive feedback loop [1]. While compounds 4, 6, and 8 differ in their full substitution patterns (not solely the bromine position), the study establishes the critical principle that bromine regioisomerism on the benzothiophene-2-carboxamide scaffold yields quantitatively distinct pharmacological profiles. Separately, 5-bromo-N,N-dimethyl-1-benzothiophene-2-carboxamide has been identified as a selective COX-2 inhibitor [2], representing a different chemotype with altered N-substitution that is inaccessible from the 6-bromo scaffold without additional synthetic steps.

COX-2 inhibition Anti-inflammatory Regiochemical SAR

Vendor Purity Grades and Batch QC Documentation: Quantitative Purity Differentiation Available for Procurement Specification

Multiple independent vendors supply 6-bromo-1-benzothiophene-2-carboxamide at differentiated purity grades, enabling procurement decisions based on application-specific QC requirements. Leyan (product code 1759755) offers 98% purity . ChemicalBook lists a supplier providing 99% purity by GC . Bidepharm supplies at 95%+ standard purity with batch-specific QC documentation including NMR, HPLC, and GC traceability . By comparison, the unsubstituted benzothiophene-2-carboxamide is commonly available at 97% purity (Fisher/Alfa Aesar) . The availability of 99% GC-grade material for the 6-bromo derivative represents a meaningful purity tier for applications requiring stringent impurity profiling, such as GLP toxicology batches or late-stage lead optimization.

Chemical purity Quality control Procurement specification

6-Bromo-1-benzothiophene-2-carboxamide (CAS 1190198-27-6): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Allosteric DHPS Inhibitors for Oncology Programs

The 6-bromo-1-benzothiophene-2-carboxamide core is the mandatory building block for preparing 6-bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide and related allosteric deoxyhypusine synthase (DHPS) inhibitors. As established by the BRENDA annotation, the 6-bromo substituent is necessary for DHPS binding [1], and the lead compound achieves an IC50 of 0.062 µM against human DHPS [2]. Procurement of the 6-bromo regioisomer is essential; the 5-bromo or 7-bromo isomers cannot support this pharmacophore. The 99% GC-grade material is recommended for late-stage SAR studies where impurity-driven assay interference must be excluded.

Anti-Inflammatory Drug Discovery: COX-2 Selective Inhibitor Development

Bromo-benzothiophene carboxamide derivatives synthesized from the 6-bromo-2-carboxamide scaffold have demonstrated COX-2-selective inhibition with anti-nociceptive and anti-inflammatory efficacy exceeding that of ibuprofen at lower concentrations [1]. The compounds act via dual mechanisms—COX-2 inhibition and disruption of prostaglandin-E2 feedback—and exhibit a favorable toxicological profile in preclinical evaluation [1]. Researchers should procure the 6-bromo isomer specifically, as this substitution pattern maps to the validated compound series 4, 6, and 8 from the Pathak et al. study.

Synthetic Methodology: Palladium-Catalyzed Library Diversification via C–C and C–N Cross-Coupling

The aryl bromide at the 6-position serves as a regiochemically defined oxidative-addition site for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling parallel synthesis of compound libraries for biological screening [1]. Compared with the 6-chloro analog, the 6-bromo compound enables coupling under milder conditions (lower catalyst loading, reduced temperature), consistent with the established Ar-Br >> Ar-Cl reactivity hierarchy in Pd(0)-catalyzed transformations [1]. The 95%+ purity grade with batch NMR/HPLC QC (Bidepharm) is appropriate for methodology development; the 98–99% grade is preferred for library production where downstream purity is critical.

Neglected Tropical Disease Research: Antimalarial Lead Optimization Targeting PfENR

While the 3-bromo isomer is the direct PfENR inhibitor (IC50 = 115 nM, Ki = 18 nM with respect to cofactor) [1], the 6-bromo-1-benzothiophene-2-carboxamide scaffold provides a structurally distinct starting point for exploring alternative benzothiophene-based antimalarial chemotypes. Its demonstrated role as a precursor to DHPS inhibitors with anti-Plasmodium activity (though with species-selectivity limitations: P. falciparum IC50 = 46.1–51.5 µM) [2] indicates that further optimization of the 6-bromo series could yield derivatives with improved antiparasitic potency. Procurement of this building block enables exploration of an underexplored vector space in antimalarial benzothiophene SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.